3-(2-Aminoethyl)-2-methyl-1H-indole-6-carboxylic acid HCl
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Overview
Description
3-(2-Aminoethyl)-2-methyl-1H-indole-6-carboxylic acid HCl is a compound that belongs to the indole family Indole derivatives are known for their significant biological activities and are widely used in pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethyl)-2-methyl-1H-indole-6-carboxylic acid HCl can be achieved through several methods. One common approach involves the reaction of 2-methylindole with ethylene diamine under acidic conditions to introduce the aminoethyl group. The carboxylic acid group can be introduced through subsequent oxidation reactions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation, acid-base extraction, and crystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(2-Aminoethyl)-2-methyl-1H-indole-6-carboxylic acid HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The aminoethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(2-Aminoethyl)-2-methyl-1H-indole-6-carboxylic acid HCl has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role as a neurotransmitter or neuromodulator.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Aminoethyl)-2-methyl-1H-indole-6-carboxylic acid HCl involves its interaction with specific molecular targets and pathways. It is known to activate serotonin receptors and trace amine-associated receptors, which regulate the activity of dopaminergic, serotonergic, and glutamatergic systems . This interaction can influence various physiological processes, including mood, cognition, and gastrointestinal motility.
Comparison with Similar Compounds
Similar Compounds
Tryptamine: Shares a similar structure with an indole ring and an aminoethyl group.
Serotonin: Another indole derivative with significant biological activity.
Melatonin: A compound with a similar indole structure, known for its role in regulating sleep.
Uniqueness
3-(2-Aminoethyl)-2-methyl-1H-indole-6-carboxylic acid HCl is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple receptor systems makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-(2-aminoethyl)-2-methyl-1H-indole-6-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2.ClH/c1-7-9(4-5-13)10-3-2-8(12(15)16)6-11(10)14-7;/h2-3,6,14H,4-5,13H2,1H3,(H,15,16);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIQVXJVPBPOGFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=C(C=C2)C(=O)O)CCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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